(Rac)-SOPC

Lipid Biophysics Membrane Phase Behavior Differential Scanning Calorimetry

Generic phospholipid substitution risks data irreproducibility due to chain-specific membrane biophysics. (Rac)-SOPC with defined C18:0/C18:1 asymmetry (Tm 6.7°C) ensures consistent fluid-phase behavior at physiological temperatures for reproducible membrane models. • Cholesterol-tunable mechanics: area expansion modulus saturates at ~55 mol% CHOL for liposome stability optimization • Validated for GUVs, SLBs & membrane protein reconstitution (e.g., rhodopsin thermal stabilization) • Distinct KA (290 mN/m) enables label-free microfluidic vesicle sorting Bulk quantities with batch-to-batch QC documentation.

Molecular Formula C44H86NO8P
Molecular Weight 788.1 g/mol
CAS No. 56421-10-4
Cat. No. B1263167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-SOPC
CAS56421-10-4
Synonyms1-SOPC
1-stearoyl-2-oleoyl lecithin
1-stearoyl-2-oleoyl-sn-3-glycerophosphocholine
1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine
1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine, (E)-isomer
1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine, (R-(Z))-isomer
1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine, (S-(Z))-isomer
1-steroyl-2-oleoylphosphatidylcholine
SOPC
Molecular FormulaC44H86NO8P
Molecular Weight788.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,42H,6-20,22,24-41H2,1-5H3/b23-21-/t42-/m1/s1
InChIKeyATHVAWFAEPLPPQ-VRDBWYNSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SOPC Procurement & Selection Guide


(Rac)-SOPC (CAS 56421-10-4) is a racemic mixture of the asymmetric phospholipid 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine, comprising a saturated C18:0 (stearoyl) chain at the sn-1 position and a monounsaturated C18:1 (oleoyl) chain at the sn-2 position . This specific chain asymmetry is fundamental to its physicochemical behavior and distinguishes it from other common research-grade phosphatidylcholines (PCs) [1].

1
Asymmetric C18:0/C18:1 chains: Defined sn-1 stearoyl and sn-2 oleoyl positioning supports controlled membrane biophysics studies.
2
Fluid phase at ambient temperature: Tm of 6.7°C places SOPC in a physiologically relevant Lα phase for model membrane workflows.
3
Racemic mixture (Rac)-SOPC: Suitable for studies where stereochemical purity is not the primary selection driver.

SOPC Substitution Risks: POPC & DOPC


Generic substitution of one phospholipid for another is not scientifically sound due to the profound impact of acyl chain composition on membrane biophysics. Even among monounsaturated phosphatidylcholines, subtle differences in chain length and saturation lead to dramatically different phase behaviors, mechanical properties, and interactions with cholesterol [1]. The specific C18:0/C18:1 asymmetry of SOPC yields unique thermotropic, barotropic, and elastic profiles that are not replicated by other common analogs like POPC (C16:0/C18:1) or DOPC (C18:1/C18:1). Consequently, experimental outcomes and formulation performance are intrinsically linked to the specific lipid used, making direct replacement without validation a critical risk to data reproducibility and product efficacy [2].

SOPC (Target)
C18:0/C18:1 chain asymmetry yields distinct thermotropic, barotropic, and elastic profiles.
POPC
C16:0/C18:1 chain-length difference may shift phase behavior and mechanical properties; direct substitution may alter experimental outcomes.
DOPC
C18:1/C18:1 di-unsaturation produces markedly different fluidity and cholesterol response; not interchangeable without validation.

SOPC Differentiation: Comparator Evidence


Phase Transition Temperature: SOPC vs. DSPC/DOPC

The main gel-to-liquid crystalline phase transition temperature (Tm) for SOPC is 6.7°C, which is significantly lower than the fully saturated analog DSPC (55.6°C) and much higher than the di-unsaturated analog DOPC (−40.3°C) at ambient pressure [1]. This places SOPC in a distinct biophysical regime, existing in a physiologically relevant fluid phase at ambient and near-physiological temperatures, unlike the gel-phase DSPC or the highly fluid DOPC.

Phase Transition Tm
Head-to-head
SOPC: 6.7°C — 48.9°C lower than DSPC (55.6°C), 47.0°C higher than DOPC (−40.3°C)
Supports fluid-phase model membrane studies at ambient and near-physiological temperatures.
Ambient pressure, excess water hydration conditions.
Lipid Biophysics Membrane Phase Behavior Differential Scanning Calorimetry

Pressure-Dependent Phase Transition: SOPC vs Analogs

The pressure-dependence of the main phase transition (dT/dP) is a measure of how the bilayer responds to hydrostatic pressure. SOPC exhibits a dT/dP value of ~0.18 K/MPa, which is similar to other monounsaturated lipids like POPC and OSPC, but is significantly lower than that of the saturated lipid DSPC (0.23 K/MPa) and higher than those of polyunsaturated lipids like SAPC and SDPC [1]. This indicates that SOPC bilayers are less sensitive to pressure-induced ordering than saturated membranes but more stable than highly unsaturated ones.

Pressure Response dT/dP
Head-to-head
~0.18 K/MPa — approximately 22% lower than DSPC (0.23 K/MPa)
Supports pressure-stability screening and high-pressure homogenization process contexts.
High-pressure optical measurements.
High-Pressure Biophysics Thermodynamics Membrane Stability

SOPC Stretching Elasticity & Vesicle Rupture

The stretching elasticity (KA) of SOPC membranes is 290 mN/m, which is intermediate between that of POPC (198 mN/m) and DOPC (310 mN/m) [1]. This mechanical difference enables selective, flow-induced rupture of vesicles. In a microfluidic flow experiment, it was demonstrated that SOPC vesicles with a radius >15 μm selectively ruptured, while POPC vesicles of the same size remained intact under identical flow conditions, providing a direct physical mechanism for sorting based on lipid composition [2].

Stretching Elasticity KA
Head-to-head
SOPC: 290 mN/m vs POPC: 198 mN/m — a 92 mN/m (46.5%) difference
Supports selective vesicle sorting workflow; mechanical difference enables flow-induced rupture discrimination.
Micropipette aspiration at room temperature.
Membrane Mechanics Microfluidics Liposome Sorting

Cholesterol-Modulated SOPC Rigidity

The area expansion modulus (KA) of SOPC bilayers exhibits a nonlinear, saturable increase with cholesterol content, reaching a plateau at approximately 55 mol% CHOL [1]. This contrasts with the behavior of di-unsaturated DOPC bilayers, where cholesterol has a smaller effect on stretching elasticity [2]. Furthermore, the bending rigidity (kc) of SOPC membranes increases approximately 3-fold upon saturation with cholesterol, from 0.9 × 10⁻¹⁹ J (cholesterol-free) to 3.3 × 10⁻¹⁹ J [3].

Cholesterol Response
Cross-study
Bending rigidity (kc) increases ~3-fold with cholesterol saturation: 0.9×10−19 J to 3.3×10−19 J
Supports lipid raft and cholesterol-modulated membrane mechanics research.
Cross-study comparison; saturable response up to ~55 mol% CHOL.
Membrane Rafts Lipid-Cholesterol Interactions Micropipette Aspiration

Rhodopsin Stability in SOPC Bilayers

The thermal stability of the integral membrane protein rhodopsin is sensitive to its lipid environment. When reconstituted into SOPC bilayers, the thermal unfolding transition temperature (Tm) of rhodopsin is increased by approximately 3°C upon the addition of 30 mol% cholesterol [1]. This demonstrates that SOPC provides a compatible, native-like environment for membrane proteins and allows for the study of how specific lipid interactions modulate protein stability.

Protein Reconstitution
Supporting
Rhodopsin thermal unfolding Tm increased ~3°C with 30 mol% cholesterol in SOPC bilayers
Supports membrane protein reconstitution studies; SOPC provides a compatible fluid lipid matrix.
DSC of reconstituted proteoliposomes.
Membrane Protein Reconstitution Differential Scanning Calorimetry Protein Stability

SOPC Application Scenarios


Physiological Model Membrane Systems

SOPC's main phase transition temperature of 6.7°C ensures it remains in a biologically relevant fluid (Lα) phase at ambient and physiological temperatures, unlike the gel-phase DSPC (Tm = 55.6°C) or the highly fluid DOPC (Tm = -40.3°C) [1]. This makes it the lipid of choice for constructing model membranes, such as giant unilamellar vesicles (GUVs) and supported lipid bilayers (SLBs), that accurately mimic the fluidity of natural cell membranes at standard laboratory and cell culture conditions.

Tunable Liposomal Drug Delivery

The ability to predictably and significantly tune the mechanical properties of SOPC bilayers with cholesterol—for example, increasing bending rigidity by a factor of 3 [1]—is a critical design parameter for liposomal drug carriers. This tunability allows formulators to optimize liposome stability, circulation half-life, and drug release kinetics. The saturable increase in area expansion modulus up to ~55 mol% CHOL provides a well-defined operational range for formulation development [2].

Integral Membrane Protein Reconstitution

SOPC serves as a well-characterized and native-like lipid matrix for the reconstitution of membrane proteins, as evidenced by the thermal stabilization of rhodopsin in SOPC bilayers [1]. Its fluid phase at physiological temperatures and defined response to membrane-active molecules like cholesterol provide a consistent and reproducible environment for functional assays, structural studies (e.g., cryo-EM), and biosensor development where protein activity is dependent on a fluid lipid environment.

Microfluidic Sorting via Membrane Mechanics

The distinct mechanical signature of SOPC (KA = 290 mN/m) enables its use in microfluidic devices for high-throughput sorting and analysis of vesicles. As demonstrated, the difference in stretching elasticity between SOPC and POPC (198 mN/m) allows for the selective, flow-induced rupture of SOPC vesicles [1]. This principle can be exploited to develop novel, label-free sorting mechanisms for vesicles or cells based solely on their membrane composition and resulting mechanical properties.

Application
Selection Property
Validation Focus
Physiological membrane model studies
Fluid-phase at ambient temperature
Phase behavior verification at standard lab conditions
Liposomal carrier design research
Cholesterol-responsive elasticity
Mechanical tuning range and saturation profile
Membrane protein reconstitution
Compatible fluid lipid matrix
Protein thermal stability in reconstituted systems
Microfluidic vesicle sorting
Defined mechanical signature
Vesicle rupture threshold under flow conditions

Technical Documentation Hub

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